molecular formula C8H6BrFO B017065 2-Bromo-2'-fluoroacetophenone CAS No. 655-15-2

2-Bromo-2'-fluoroacetophenone

Cat. No. B017065
CAS RN: 655-15-2
M. Wt: 217.03 g/mol
InChI Key: QDNWNJSLWKHNTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-2'-fluoroacetophenone involves several chemical processes. Notably, the conversion of 2-bromoacetophenone to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source introduces a method of incorporating fluorine into the molecule, demonstrating the utility of solid-phase reagents in organic synthesis (Pohl & Schwarz, 2008). Additionally, the synthesis of bromofluoroacetophenone derivatives, including 4'-bromo-2'-fluoroacetophenone, showcases the formation of fluorine-substituted phenyl radicals capable of cleaving DNA upon excitation, highlighting the compound's reactivity and potential for further chemical modification (Wender & Jeon, 2003).

Molecular Structure Analysis

The molecular structure of 2-Bromo-2'-fluoroacetophenone, as well as its derivatives, plays a critical role in its chemical behavior and applications. For instance, the structure of 9-bromo, 2-fluoro substituted, and Z-ring locked crystalline fluorine substituted bicyclic ring-fused polyene bearing a δ-bromo-α,β,γ,δ-unsaturated ester unit has been characterized by X-ray, IR, 1H NMR, 13C NMR, GC–MS, and elemental analysis, providing detailed insights into the molecular configuration and potential reactivity patterns of these compounds (Silveira, Templet, & Fronczek, 2011).

Chemical Reactions and Properties

2-Bromo-2'-fluoroacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a chemical reagent. The compound has been used in the synthesis of α-fluoroacetophenones, showcasing its role in facilitating oxidative radical cyclization reactions (Heinrich, 2007). Moreover, its interaction with DNA through bromofluoroacetophenone derivatives emphasizes its utility in biochemical applications (Wender & Jeon, 2003).

Physical Properties Analysis

The physical properties of 2-Bromo-2'-fluoroacetophenone and its derivatives, such as relative density, refractive index, boiling point, and melting point, have been studied to understand its behavior under different conditions. For instance, the synthesis and characterization of bromo-2',4'-dichloroacetophenone provided valuable data on these physical constants, aiding in the determination of the compound's suitability for various applications (Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromo-2'-fluoroacetophenone, including its reactivity and interactions with other molecules, have been extensively studied. The compound's ability to undergo nucleophilic and electrophilic reactions, as well as its participation in radical cyclization processes, highlights its chemical versatility and potential for synthesis of complex molecules (Heinrich, 2007).

Scientific Research Applications

  • Novel bromophenols, including derivatives of 2-Bromo-2'-fluoroacetophenone, show promising carbonic anhydrase inhibitory properties. This has potential benefits for the treatment of various conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • The compound has demonstrated antioxidant effects and impacts on lifespan extension, as shown in studies involving C. elegans (Run-Xia Han, 2018).

  • Bromofluoroacetophenone-pyrrolecarboxamide conjugates, including 2'-bromo-4'-fluoroacetophenone derivatives, have shown effective DNA cleavage activities upon irradiation, suggesting potential applications in genetic and cancer research (Wender & Jeon, 2003).

  • The compound's derivatives are useful in synthesizing 2-fluorotetralones, which have potential applications in the synthesis of 18-fluorine-labeled compounds, useful in various imaging and diagnostic procedures (Heinrich, 2007).

  • It has applications in derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography, indicating its utility in analytical chemistry (Ingalls et al., 1984).

  • The compound can be effectively used in educational settings, such as undergraduate organic synthesis experiments, where it can be converted to 2-fluoroacetophenone (Pohl & Schwarz, 2008).

Safety And Hazards

2-Bromo-2’-fluoroacetophenone is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNWNJSLWKHNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372071
Record name 2-Bromo-2'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-fluoroacetophenone

CAS RN

655-15-2
Record name 2-Bromo-1-(2-fluorophenyl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2'-fluoroacetophenone
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Synthesis routes and methods

Procedure details

To a solution of 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL) was added bromine (5.8 mL). The mixture was stirred at room temperature for 2 hr, and concentrated under reduced pressure. A saturated aqueous sodium hydrogen carbonate solution was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a pale-yellow oil (yield 22.9 g, yield 97%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Otake, T Namba, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
… To this stirred suspension was slowly added 2-bromo-2′-fluoroacetophenone (1 mL, 6.35 mmol) in THF (5.1 mL) dropwise over a period of 20 min at room temperature, and then the …
Number of citations: 5 pubs.acs.org
M Tang, B Chu, X Chang - Chemistry–An Asian Journal, 2018 - Wiley Online Library
… Compound 10 was prepared from compound 1 a and 2-bromo-2′-fluoroacetophenone in a one-pot reaction. Then, intramolecular cyclization of compound 10 resulted in compound 11 …
Number of citations: 4 onlinelibrary.wiley.com
DA Patrick, T Wenzler, S Yang, PT Weiser… - Bioorganic & medicinal …, 2016 - Elsevier
… 2-(2-Benzamido)ethyl-4-(2-fluorophenyl)thiazole hydrochloride (9) was prepared from 86 and 2-bromo-2′-fluoroacetophenone. An ethanolic solution of the evaporated extract was …
Number of citations: 36 www.sciencedirect.com
W Dai, S Samanta, D Xue, EM Petrunak… - Journal of medicinal …, 2019 - ACS Publications
Using reported glutathione S-transferase omega 1 (GSTO1-1) cocrystal structures, we designed and synthesized acrylamide-containing compounds that covalently bind to Cys32 on the …
Number of citations: 16 pubs.acs.org

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